Methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate Methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 2060051-11-6
VCID: VC4363384
InChI: InChI=1S/C11H11BrO2/c1-14-11(13)9-5-7-3-2-4-8(7)6-10(9)12/h5-6H,2-4H2,1H3
SMILES: COC(=O)C1=C(C=C2CCCC2=C1)Br
Molecular Formula: C11H11BrO2
Molecular Weight: 255.111

Methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate

CAS No.: 2060051-11-6

Cat. No.: VC4363384

Molecular Formula: C11H11BrO2

Molecular Weight: 255.111

* For research use only. Not for human or veterinary use.

Methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate - 2060051-11-6

Specification

CAS No. 2060051-11-6
Molecular Formula C11H11BrO2
Molecular Weight 255.111
IUPAC Name methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate
Standard InChI InChI=1S/C11H11BrO2/c1-14-11(13)9-5-7-3-2-4-8(7)6-10(9)12/h5-6H,2-4H2,1H3
Standard InChI Key VNKKECNIGLUTQG-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C2CCCC2=C1)Br

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure consists of a fused bicyclic system: a five-membered dihydroindene ring fused to a six-membered aromatic ring. Key features include:

  • Bromine atom at position 6, enhancing electrophilic reactivity.

  • Methyl ester group at position 5, facilitating nucleophilic substitution or hydrolysis.

  • Stereochemistry: The dihydroindene moiety introduces a semi-rigid scaffold, influencing conformational preferences in reactions .

The IUPAC name, methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate, reflects these substituents’ positions. Computational modeling reveals a planar aromatic ring system with a dihedral angle of 88^\circ between the ester group and the indene plane, optimizing resonance stabilization .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically follows a multi-step protocol:

  • Indene Core Formation: Cyclization of substituted benzene precursors via Friedel-Crafts acylation yields the dihydroindene backbone.

  • Bromination: Electrophilic aromatic substitution using N\text{N}-bromosuccinimide (NBS) selectively introduces bromine at position 6.

  • Esterification: Reaction with methyl chloroformate in the presence of a base (e.g., pyridine) installs the carboxylate group .

Optimization Strategies:

  • Temperature Control: Maintaining <60C<60^\circ \text{C} during bromination prevents polybromination.

  • Catalyst Use: Lewis acids like FeCl3\text{FeCl}_3 improve regioselectivity .

  • Purification: Column chromatography (hexane:ethyl acetate, 9:1) achieves >95%>95\% purity .

Industrial Production

Scalable methods employ continuous flow reactors to enhance yield (78%\sim78\%) and reduce reaction times. Automated systems monitor bromine stoichiometry to minimize waste .

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight255.11 g/molPubChem
Boiling Point301.1±42.0C301.1 \pm 42.0^\circ \text{C}Sigma-Aldrich
SolubilitySoluble in DCM, THF; insoluble in waterVulcanChem
Melting Point112114C112-114^\circ \text{C}Experimental Data
LogP (Partition Coefficient)2.8Computational Prediction

The compound’s low water solubility (0.12mg/mL0.12 \, \text{mg/mL}) and moderate lipophilicity (LogP=2.8\text{LogP} = 2.8) suggest suitability for organic-phase reactions .

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The bromine atom undergoes facile SNAr\text{S}_\text{N}\text{Ar} (nucleophilic aromatic substitution) with amines or thiols. For example, reaction with piperazine in DMF yields a piperazinyl derivative (Yield=67%\text{Yield} = 67\%) .

Mechanistic Insight:

Ar-Br+NuAr-Nu+Br\text{Ar-Br} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{Br}^-

The electron-withdrawing ester group activates the ring, lowering the activation energy for substitution .

Ester Hydrolysis

Under basic conditions (e.g., NaOH\text{NaOH}), the methyl ester hydrolyzes to the carboxylic acid:

RCOOCH3+OHRCOO+CH3OH\text{RCOOCH}_3 + \text{OH}^- \rightarrow \text{RCOO}^- + \text{CH}_3\text{OH}

This reaction is critical for generating bioactive metabolites .

Comparative Analysis with Structural Analogs

CompoundBromine PositionKey Functional GroupBioactivity (IC50\text{IC}_{50})
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate5Ester (Position 1)DDR1: 18.2nM18.2 \, \text{nM}
6-Bromo-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid6Carboxylic AcidAntitumor: 15μM15 \, \mu\text{M}
Methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate6Ester (Position 5)N/A (Intermediate)

The 5-carboxylate isomer demonstrates superior metabolic stability over 1-carboxylate derivatives due to reduced esterase susceptibility .

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